1,3-oxazolidine-4-carboxylic Acid

説明

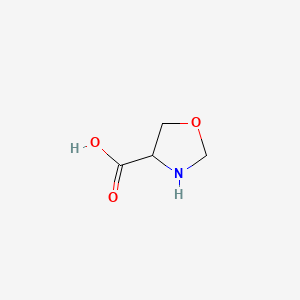

1,3-oxazolidine-4-carboxylic Acid is a useful research compound. Its molecular formula is C4H7NO3 and its molecular weight is 117.1 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

Overview

1,3-Oxazolidine-4-carboxylic acid is a heterocyclic compound characterized by a five-membered ring containing both nitrogen and oxygen atoms. This compound has garnered attention in the fields of medicinal chemistry and organic synthesis due to its unique structural features and biological activities. The specific stereochemistry of the compound enhances its potential applications in drug development and enzyme interaction studies.

- Molecular Formula : C4H7NO3

- Molecular Weight : 117.1 g/mol

- Structural Features : The compound contains a carboxylic acid functional group, contributing to its reactivity and interaction with biological targets.

Biological Activity

Research indicates that this compound exhibits significant biological activity through various mechanisms:

- Enzyme Interaction : The compound can form hydrogen bonds with active sites of enzymes, influencing their activity. This interaction can lead to alterations in biochemical pathways, making it a candidate for therapeutic applications .

- Antimicrobial Properties : Studies have shown that derivatives of this compound possess antimicrobial activity against various bacterial strains, including Gram-positive and Gram-negative bacteria. For instance, compounds derived from this structure have been tested against Staphylococcus aureus and Escherichia coli, demonstrating promising results .

The mechanism of action involves the binding of this compound to specific molecular targets. This binding can lead to:

- Alteration of Enzyme Activity : By forming stable complexes with enzymes, the compound can modulate their function, potentially leading to therapeutic effects.

- Influence on Biochemical Pathways : The interactions may affect various metabolic pathways, contributing to its biological efficacy .

Synthesis Methods

The synthesis of this compound typically involves:

- Cyclization Reactions : Amino alcohols are reacted with carboxylic acids under acidic or basic conditions.

- Use of Catalysts : Magnetic nanocatalysts have been employed to enhance yield and efficiency during the synthesis process.

Comparative Analysis with Similar Compounds

The following table summarizes the similarities and differences between this compound and related compounds:

| Compound Name | Structural Similarity | Unique Features |

|---|---|---|

| Oxazolidinones | Similar ring structure | Different functional groups affecting reactivity |

| Isoxazolidines | Contains an additional nitrogen atom | Distinct reactivity due to additional nitrogen |

| Spirocyclic oxindoles | Spirocyclic structure | Includes an oxindole moiety which alters biological activity |

| (4R)-2-Oxo-1,3-oxazolidine-4-carboxylic acid | Enantiomer of target compound | Different stereochemistry leading to varied biological effects |

Case Studies

Several case studies have explored the biological activity of this compound:

- Antibacterial Activity Study : A recent study evaluated the antibacterial properties of various synthesized derivatives against Escherichia coli and Staphylococcus aureus. Results indicated that certain derivatives exhibited significant antimicrobial effects comparable to conventional antibiotics .

- Enzyme Inhibition Research : Another investigation focused on the enzyme inhibition potential of 1,3-oxazolidine derivatives. The study revealed that specific substitutions on the oxazolidine ring significantly enhanced inhibitory activity against target enzymes involved in metabolic pathways .

科学的研究の応用

Medicinal Chemistry

- Antibacterial Activity : The compound has shown potential as an antibacterial agent. Studies indicate that it inhibits protein synthesis in bacterial ribosomes, making it effective against resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA).

- Antiviral Properties : Preliminary research suggests that 1,3-oxazolidine-4-carboxylic acid may possess antiviral characteristics, although further studies are required to confirm its efficacy against specific viruses.

- Anticancer Potential : Some derivatives of this compound have demonstrated anticancer properties by inducing apoptosis in cancer cells through various mechanisms, including the activation of caspases .

Organic Synthesis

- Building Block for Complex Molecules : The compound serves as a versatile building block for the synthesis of more complex molecules in organic chemistry. It can be utilized in the development of new pharmaceuticals and agrochemicals.

- Catalyst : It acts as a catalyst in various organic reactions, enhancing reaction rates and selectivity.

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets such as enzymes and receptors. It can modulate enzyme activity and participate in signaling pathways affecting metabolic processes.

Case Studies

Several case studies highlight the practical applications of this compound:

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 1,3-oxazolidine-4-carboxylic acid derivatives?

The synthesis of this compound derivatives typically involves cyclization reactions of amino alcohols with carbonyl-containing compounds. A widely used method includes:

- Condensation and cyclization : Reacting Boc-protected amino acids with aldehydes or ketones under acidic conditions to form the oxazolidine ring. For example, in peptidomimetic synthesis, L-serine or threonine derivatives are treated with carbonyl compounds (e.g., ketones) to generate constrained oxazolidine rings .

- Coupling agents : Use of EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole) in dichloromethane to activate carboxylic acids for subsequent amide bond formation, followed by Boc-deprotection with trifluoroacetic acid (TFA) .

- Purification : Silica gel column chromatography with gradients of hexane/ethyl acetate is commonly employed to isolate products .

Q. Which analytical techniques are most effective for characterizing the purity and structure of this compound compounds?

- NMR spectroscopy : 1H and 13C NMR are critical for confirming ring conformation, stereochemistry, and substituent positions. For example, characteristic proton signals for the oxazolidine ring appear between δ 3.5–5.0 ppm .

- Mass spectrometry (MS) : High-resolution MS (HRMS) or ESI-MS verifies molecular weight and purity .

- X-ray crystallography : SHELXL software is used to refine crystal structures, particularly for resolving chiral centers and hydrogen-bonding networks in oxazolidine-containing peptides .

Advanced Research Questions

Q. How can researchers address discrepancies in biological activity data observed for this compound derivatives across different assay systems?

- Structure-activity relationship (SAR) studies : Systematically modify substituents on the oxazolidine ring (e.g., aryl groups, alkyl chains) and evaluate changes in bioactivity. For instance, replacing phenyl groups with electron-withdrawing substituents (e.g., nitro or trifluoromethyl) may enhance antimicrobial potency .

- Assay standardization : Control variables such as solvent polarity (e.g., DMSO vs. aqueous buffers) and cell line selection to isolate compound-specific effects. Evidence from thiazolidine derivatives suggests solvent-dependent aggregation can skew activity .

- Computational modeling : Molecular docking (e.g., AutoDock Vina) predicts binding interactions with target enzymes/receptors, helping reconcile conflicting in vitro/in vivo results .

Q. What strategies are employed to analyze the conformational effects of incorporating this compound moieties into peptide chains?

- NMR-based conformational analysis : 2D NOESY or ROESY experiments detect through-space nuclear Overhauser effects (NOEs) to determine backbone dihedral angles (φ/ψ) and ring puckering .

- Circular dichroism (CD) : Monitors changes in peptide secondary structure (e.g., α-helix to β-turn transitions) induced by oxazolidine constraints .

- Crystallographic refinement : Adjust SHELXL parameters (e.g., TWIN and HKLF5 commands) to handle twinning or disordered solvent molecules in oxazolidine-containing crystals .

Q. How do crystallographic refinement parameters (e.g., SHELXL) need to be adjusted when working with this compound-containing structures?

- Handling chirality : Define chiral centers using the CHIV refinement command to prevent inversion errors, as oxazolidine rings often have fixed (R/S) configurations .

- Disordered solvent modeling : Use SQUEEZE (PLATON) or MASK (SHELXL) to account for poorly resolved solvent regions, which are common in polar oxazolidine crystals .

- Twinning correction : For twinned crystals, apply the TWIN and BASF commands in SHELXL to refine scale factors and orientation matrices .

特性

IUPAC Name |

1,3-oxazolidine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7NO3/c6-4(7)3-1-8-2-5-3/h3,5H,1-2H2,(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFZIPCXDWCWTCH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(NCO1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80398816 | |

| Record name | 1,3-oxazolidine-4-carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80398816 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

117.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

306274-78-2 | |

| Record name | 1,3-oxazolidine-4-carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80398816 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。